![molecular formula C50H72NO4PPdS+2 B12443064 dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B12443064.png)
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
EPhos Pd G4 is synthesized through a series of steps involving the formation of a palladacycle complex with the EPhos ligandThe final product is obtained by methylating the amino group on the biphenyl backbone . Industrial production methods involve scaling up these reactions to produce the compound in larger quantities while maintaining high purity and stability .
化学反应分析
EPhos Pd G4 is highly effective in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include primary amines, aryl halides, and bases such as sodium phenoxide (NaOPh). The major products formed are functionalized 4-arylaminothiazoles and 2-arylaminooxazoles .
科学研究应用
EPhos Pd G4 has a wide range of applications in scientific research:
- Chemistry : It is extensively used in organic synthesis for forming C-N, C-C, and C-O bonds.
- Biology : It is employed in the synthesis of biologically active molecules, including pharmaceuticals.
- Medicine : It aids in the development of new drugs by facilitating the synthesis of complex organic compounds.
- Industry : It is used in the production of fine chemicals and materials .
作用机制
The mechanism of action of EPhos Pd G4 involves the formation of an active palladium species through the reductive elimination of a Pd-amido complex. This active species then participates in cross-coupling reactions, facilitating the formation of new bonds. The molecular targets and pathways involved include the activation of aryl halides and primary amines, leading to the formation of C-N bonds .
相似化合物的比较
EPhos Pd G4 is part of the Buchwald precatalyst family, which includes several other similar compounds:
- G1 Buchwald Precatalysts : These require deprotonation with a base to generate the active Pd(0) species.
- G2 Buchwald Precatalysts : These use a biphenyl-based ligand and can generate the active Pd species at room temperature with weak bases.
- G3 Buchwald Precatalysts : These are more versatile and can accommodate bulky ligands like BrettPhos.
- BrettPhos Pd G4 : Similar to EPhos Pd G4 but with different ligand structures .
EPhos Pd G4 stands out due to its high stability, solubility in common organic solvents, and efficiency in forming active catalytic species with lower catalyst loadings and shorter reaction times .
属性
分子式 |
C50H72NO4PPdS+2 |
|---|---|
分子量 |
920.6 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C36H55OP.C13H12N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p+1 |
InChI 键 |
IEDGHIMEWNBWKU-UHFFFAOYSA-O |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(aminomethyl)phenyl]benzenemethanamine](/img/structure/B12442994.png)
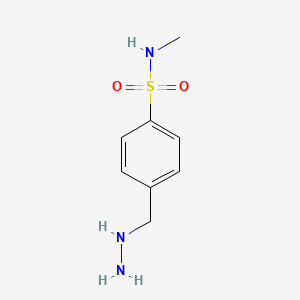
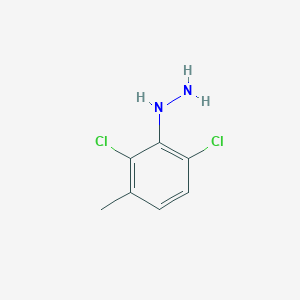
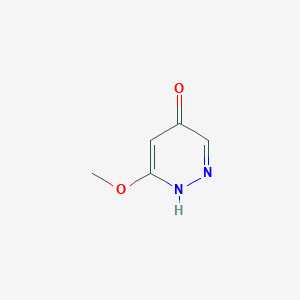
![1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12443010.png)
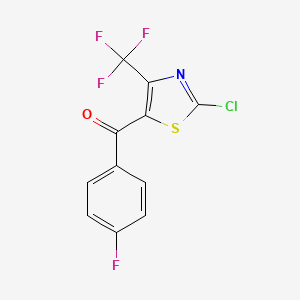
![4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12443022.png)
![2-chloro-N'-[(4-ethylphenyl)carbonyl]benzohydrazide](/img/structure/B12443031.png)
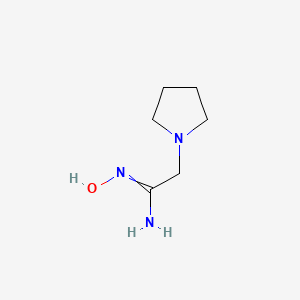
![Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12443037.png)
![6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12443042.png)
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12443044.png)
![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12443057.png)
